1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid 1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 452088-75-4
VCID: VC8117165
InChI: InChI=1S/C14H9BrN2O2/c15-10-2-4-11(5-3-10)17-8-16-12-7-9(14(18)19)1-6-13(12)17/h1-8H,(H,18,19)
SMILES: C1=CC(=CC=C1N2C=NC3=C2C=CC(=C3)C(=O)O)Br
Molecular Formula: C14H9BrN2O2
Molecular Weight: 317.14 g/mol

1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid

CAS No.: 452088-75-4

Cat. No.: VC8117165

Molecular Formula: C14H9BrN2O2

Molecular Weight: 317.14 g/mol

* For research use only. Not for human or veterinary use.

1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid - 452088-75-4

Specification

CAS No. 452088-75-4
Molecular Formula C14H9BrN2O2
Molecular Weight 317.14 g/mol
IUPAC Name 1-(4-bromophenyl)benzimidazole-5-carboxylic acid
Standard InChI InChI=1S/C14H9BrN2O2/c15-10-2-4-11(5-3-10)17-8-16-12-7-9(14(18)19)1-6-13(12)17/h1-8H,(H,18,19)
Standard InChI Key VYDWHKVZOFRHTQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C=NC3=C2C=CC(=C3)C(=O)O)Br
Canonical SMILES C1=CC(=CC=C1N2C=NC3=C2C=CC(=C3)C(=O)O)Br

Introduction

Structural and Physicochemical Properties

The compound’s structure consists of a planar benzimidazole ring system fused with a benzene ring, where the 1-position is substituted with a 4-bromophenyl group, and the 5-position features a carboxylic acid functional group . Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₄H₉BrN₂O₂
Molecular Weight317.15 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point536.4 ± 56.0 °C (at 760 mmHg)
Melting PointNot reported-
SolubilityDMSO, ethanol
pKa (Carboxylic Acid)~4.2 (estimated)

The bromine atom at the 4-position of the phenyl group enhances electrophilic substitution reactivity, while the carboxylic acid group enables salt formation and hydrogen bonding . Crystallographic studies of analogous compounds reveal dihedral angles of 27.79°–64.43° between the benzimidazole core and substituted aromatic rings, influencing packing and intermolecular interactions .

Synthesis and Optimization

Heterocyclization Reactions

A common synthetic route involves the cyclocondensation of ethyl 4-(methylamino)-3-nitrobenzoate with 4-bromo-substituted benzaldehydes in the presence of sodium dithionite (Na₂S₂O₄) in dimethyl sulfoxide (DMSO) at 90°C . This one-pot method proceeds via nitro group reduction and subsequent cyclization, yielding the benzimidazole core . For example:

Ethyl 4-(methylamino)-3-nitrobenzoate + 4-bromobenzaldehydeNa2S2O4,DMSO1-(4-Bromophenyl)-1H-benzimidazole-5-carboxylate\text{Ethyl 4-(methylamino)-3-nitrobenzoate + 4-bromobenzaldehyde} \xrightarrow{\text{Na}_2\text{S}_2\text{O}_4, \text{DMSO}} \text{1-(4-Bromophenyl)-1H-benzimidazole-5-carboxylate}

Base hydrolysis (e.g., NaOH in ethanol) then converts the ester to the carboxylic acid .

Solid-Phase Synthesis

Alternative methods employ Merrifield resin-bound intermediates to streamline purification. For instance, resin-bound 4-chloro-3-nitrobenzoate reacts with 4-bromoaniline, followed by reduction and cyclocondensation with aldehydes, yielding the target compound after cleavage . This approach achieves yields of 70–85% and minimizes byproducts .

Spectral Characterization

Infrared (IR) Spectroscopy

The IR spectrum exhibits key absorptions at:

  • ~1700 cm⁻¹: C=O stretch of the carboxylic acid .

  • ~1600 cm⁻¹: C=N stretch of the benzimidazole ring .

  • ~750 cm⁻¹: C-Br vibration .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 8.30–8.50 ppm: Aromatic protons adjacent to the carboxylic acid (C4–C6) .

    • δ 7.40–7.70 ppm: Protons from the 4-bromophenyl group .

    • δ 12.50 ppm: Broad singlet from the carboxylic acid proton .

  • ¹³C NMR:

    • δ 167 ppm: Carboxylic acid carbonyl carbon .

    • δ 140–150 ppm: Imidazole carbons .

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 317.0 [M+H]⁺, with fragmentation patterns consistent with loss of CO₂ (m/z 273) and Br (m/z 238) .

Biological and Pharmacological Applications

Anticancer Activity

Derivatives of 1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid exhibit pro-apoptotic effects in leukemic cells (IC₅₀ = 3 μM) . Mechanistic studies indicate:

  • S/G₂ cell cycle arrest via downregulation of CDK2 and cyclin B1 .

  • PARP cleavage and DNA strand breaks, indicative of apoptosis .

Future Directions

Further studies should explore:

  • Structure-activity relationships of halogen substitutions.

  • Nanoparticle formulations to enhance bioavailability.

  • In vivo toxicity profiles to assess therapeutic potential .

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